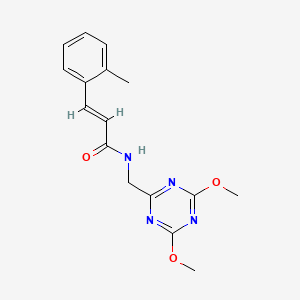

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-6-4-5-7-12(11)8-9-14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGGMILDTMBUKN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide typically involves the following steps:

Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting cyanuric chloride with methanol under basic conditions to introduce the dimethoxy groups.

Acrylamide Formation: The acrylamide moiety is prepared by reacting o-toluidine with acryloyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the triazine intermediate with the acrylamide moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the o-tolyl moiety, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the acrylamide double bond, converting it into a saturated amide.

Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: o-Tolyl aldehyde or o-tolyl carboxylic acid.

Reduction: Saturated amide derivative.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.

Bioconjugation: It can be used to modify biomolecules, enhancing their stability or targeting capabilities.

Industry:

Material Science: The compound can be used in the development of advanced materials, such as coatings or adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form stable complexes with metal ions, which can be exploited in catalysis or material science.

Comparison with Similar Compounds

Cinnamic Amide Derivatives with Triazine or Aromatic Substituents

Compounds such as (E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) and (E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b) share the acrylamide core but differ in substituents. These derivatives incorporate methoxy-substituted phenyl rings and indole-ethyl groups instead of the triazine-methyl linkage. Key distinctions include:

Table 1: Comparison of Acrylamide Derivatives

Triazine-Containing Sulfonylurea Herbicides

The 4,6-dimethoxy-1,3,5-triazine group is a hallmark of sulfonylurea herbicides like cinosulfuron and azimsulfuron (). These compounds utilize the triazine moiety as a hydrogen-bond acceptor to inhibit acetolactate synthase (ALS) in plants. Key contrasts include:

- Linkage Chemistry: The target compound employs an acrylamide linkage, whereas sulfonylureas (e.g., cinosulfuron) use sulfonamide bridges. This difference impacts binding kinetics and metabolic stability.

- Substituent Diversity : The o-tolyl group in the target compound contrasts with the sulfonamide-linked heterocycles (e.g., pyrimidine or pyrazole) in herbicides, suggesting divergent target selectivity .

Table 2: Triazine-Containing Agrochemicals

| Compound | Functional Group | Key Substituents | Application |

|---|---|---|---|

| Target Compound | Acrylamide | o-Tolyl, methyl-triazine | Unknown (structural analog of herbicides) |

| Cinosulfuron | Sulfonamide | Benzenesulfonamide, 2-methoxyethoxy | ALS inhibitor herbicide |

| Azimsulfuron | Sulfonamide | Tetrazolyl-pyrazole | Rice field herbicide |

Biological Activity

The compound (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a derivative of acrylamide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and reviews.

Molecular Formula and Weight

- Molecular Formula: C16H18N4O4

- Molecular Weight: 318.34 g/mol

Structural Features

The compound features a triazine ring, which is known for its diverse biological activities, and an acrylamide moiety that may contribute to its reactivity and interaction with biological targets.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine structure allows for potential binding interactions that can modulate enzymatic activities or receptor functions.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticancer Activity: Research indicates that compounds containing triazine rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

- Kinase Inhibition: Similar compounds have been characterized as kinase inhibitors, which are critical in cancer treatment due to their role in regulating cell growth and division. The specific interactions with kinases could provide insights into the therapeutic potential of this compound in oncology .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of triazine derivatives on human cancer cell lines. The results showed that the compound significantly inhibited cell viability in a dose-dependent manner. The IC50 values were determined through MTT assays, revealing effective concentrations for inducing apoptosis in targeted cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Study 2: Inhibition of Kinase Activity

Another study focused on the inhibition of specific kinases by related triazine compounds. The results indicated that certain derivatives could inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the low-nanomolar range, suggesting a strong potential for therapeutic applications in cancer treatment .

Toxicological Assessment

Toxicity studies are essential to evaluate the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential side effects. Compounds with high cytotoxicity may pose risks, necessitating further investigation into their pharmacokinetics and toxicodynamics.

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide be optimized for higher yields and purity?

- Methodological Answer :

- Reaction Solvents : Use polar aprotic solvents like DMF or methanol for improved solubility of intermediates (e.g., triazine derivatives and acrylamide precursors). Evidence shows that methanol effectively dissolves acrylamide intermediates during esterification steps .

- Coupling Agents : Employ EDCI or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for activating carboxylic acid groups in acrylamide formation, as demonstrated in peptide coupling and triazine-based reactions .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether (~1:3 to 1:1) effectively removes unreacted triazine precursors .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR to verify the (E)-configuration of the acrylamide double bond (characteristic coupling constant ) and aromatic proton integration for o-tolyl group validation .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and matches calculated molecular weights (e.g., CHNO) .

- Elemental Analysis : Validate empirical composition (C, H, N) with ≤0.3% deviation from theoretical values to ensure purity .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH, temperature, and solvent conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor decomposition via HPLC, noting potential hydrolysis of the triazine ring or acrylamide bond .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C based on triazine analogs) and optimize storage at 4°C in inert atmospheres to prevent oxidation .

- Solvent Compatibility : Avoid halogenated solvents (e.g., DCM) if the triazine moiety is susceptible to nucleophilic substitution; use acetonitrile or DMSO for biological assays .

Q. What strategies resolve contradictions in purity assessments between NMR, HPLC, and elemental analysis?

- Methodological Answer :

- NMR vs. HPLC Discrepancies : If NMR indicates impurities (e.g., unassigned peaks) but HPLC shows >98% purity, use C NMR or 2D-COSY to detect stereoisomers or rotamers undetected by HPLC .

- Elemental Analysis Gaps : Recalibrate combustion analysis for trace heteroatoms (e.g., residual sulfur from DMF) that may skew C/H/N ratios .

Q. What mechanistic role does the 4,6-dimethoxy-1,3,5-triazine group play in biological or catalytic activity?

- Methodological Answer :

- Electrophilic Reactivity : The triazine ring acts as a leaving group in nucleophilic substitutions, enabling covalent interactions with biological nucleophiles (e.g., thiols in enzymes) .

- π-π Stacking : Computational modeling (DFT) can assess interactions between the triazine ring and aromatic residues in target proteins, influencing binding affinity .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as an anticancer or antimicrobial agent?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations. Compare with structurally similar acrylamides showing activity at 10–50 µM .

- Antimicrobial Testing : Perform MIC assays against Gram-negative (e.g., P. aeruginosa) and Gram-positive (e.g., S. aureus) strains, referencing triazine-based inhibitors with MICs of 8–32 µg/mL .

Data Analysis and Experimental Design

Q. How can reaction intermediates be characterized to troubleshoot low yields in multi-step syntheses?

- Methodological Answer :

- In-situ Monitoring : Use LC-MS to track intermediates (e.g., methyl acrylate esters) during esterification or coupling steps .

- Isolation of Byproducts : Purify side products (e.g., dimethoxy triazine dimers) via preparative TLC and analyze via F NMR (if fluorinated analogs are used) .

Q. What computational tools predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.